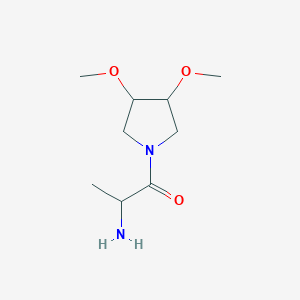
2-Amino-1-(3,4-diméthoxypyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H18N2O3 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Toxicologie légale
En toxicologie légale, 2-Amino-1-(3,4-diméthoxypyrrolidin-1-yl)propan-1-one est important pour l'identification et la caractérisation de nouvelles substances psychoactives (NPS). La structure du composé peut être déterminée à l'aide de techniques telles que la résonance magnétique nucléaire (RMN), les spectroscopies infrarouge et Raman, et la cristallographie aux rayons X . Ceci est crucial pour les forces de l'ordre et les scientifiques légistes dans l'identification de substances inconnues trouvées lors de saisies.
Analyse du marché des drogues de synthèse
Le composé est également pertinent dans l'étude du marché des drogues de synthèse. En comprenant sa structure et ses effets, les chercheurs peuvent suivre l'évolution du marché de la drogue et prédire les tendances. Ces connaissances aident à développer des cadres légaux et des programmes éducatifs pour lutter contre la mauvaise utilisation de ces substances .
Études spectroscopiques
Des méthodes spectroscopiques sont utilisées pour analyser la structure et les propriétés du composé. Cela inclut l'étude de son comportement dans différentes conditions et de la manière dont il interagit avec d'autres substances. De telles études peuvent fournir des informations sur la stabilité, la réactivité et les utilisations potentielles du composé dans diverses réactions chimiques .
Recherche en cristallographie
This compound: peut être utilisé en cristallographie pour déterminer les structures cristallines de composés apparentés. La cristallographie aux rayons X, en particulier, est un outil puissant pour identifier les nouveaux médicaments et leurs formes énantiomères, ce qui est essentiel pour le développement et le contrôle de la qualité des médicaments .
Propriétés
IUPAC Name |
2-amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-6(10)9(12)11-4-7(13-2)8(5-11)14-3/h6-8H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGCDSXMFQYOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




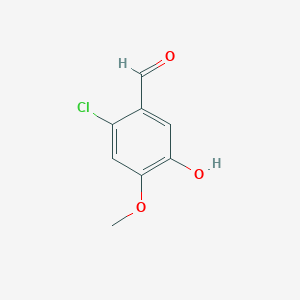

![Methyl 3-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B1488106.png)

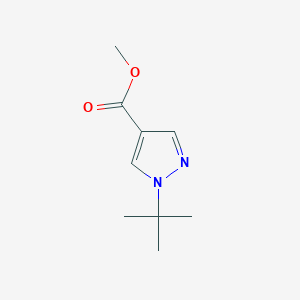


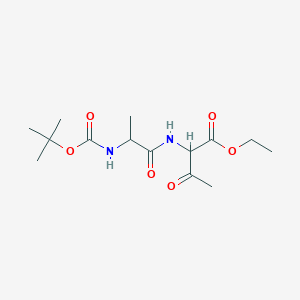


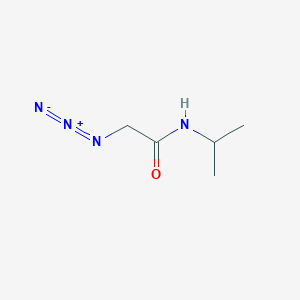
![[(2R)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate](/img/structure/B1488122.png)
